Nalmefene

Opioid receptor pharmacology Binding affinity Receptor occupancy

Procure Nalmefene (CAS 55096-26-9), a 6-methylene naltrexone analog, for research requiring potent, sustained μ/δ-opioid antagonism and partial κ agonism. Its ~11-hour half-life far exceeds naloxone's, reducing re-dosing in long-acting opioid reversal studies. Differentiated from naltrexone by κ partial agonism, nalmefene is the optimal tool for dissecting κ-opioid receptor roles in addiction and stress. Available at >98% purity for preclinical and translational investigations.

Molecular Formula C21H25NO3
Molecular Weight 339.4 g/mol
CAS No. 55096-26-9
Cat. No. B1676920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalmefene
CAS55096-26-9
Synonyms6-desoxy-6-methylenenaltrexone
nalmefene
nalmefene hydrochloride
Revex
Selincro
Molecular FormulaC21H25NO3
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
InChIInChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2/t16-,19+,20+,21-/m1/s1
InChIKeyWJBLNOPPDWQMCH-MBPVOVBZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water up to 130 mg/mL
In water, 1.4X10+2 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nalmefene CAS 55096-26-9: Pharmacological Profile and Procurement Considerations for Opioid Antagonists


Nalmefene (CAS 55096-26-9) is a 6-methylene analogue of naltrexone that functions as a pan-opioid receptor antagonist [1]. It acts as a competitive antagonist at mu (μ) and delta (δ) opioid receptors, while exhibiting partial agonist activity at kappa (κ) opioid receptors [2]. This distinct receptor interaction profile differentiates nalmefene from both naloxone (a pure antagonist at all three opioid receptor subtypes) and naltrexone (a pure antagonist at μ, δ, and κ receptors). Nalmefene is clinically approved in the United States for opioid overdose reversal (injectable formulation approved 1995; intranasal formulation approved 2023) and in the European Union for the reduction of alcohol consumption in adults with alcohol dependence (oral formulation, approved 2013) [3].

Nalmefene Procurement Rationale: Why Naloxone and Naltrexone Are Not Interchangeable


Despite belonging to the same opioid antagonist class, nalmefene, naloxone, and naltrexone cannot be treated as interchangeable commodities. Nalmefene differs fundamentally from naloxone in its pharmacokinetic profile, with a plasma half-life of approximately 11 hours compared to 60–90 minutes for naloxone, resulting in extended duration of opioid antagonism that reduces redosing requirements [1]. Nalmefene differs from naltrexone in its receptor pharmacology: while naltrexone acts as a pure antagonist at κ-opioid receptors, nalmefene exhibits partial agonist activity at the κ-opioid receptor, which confers distinct pharmacodynamic effects relevant to alcohol use disorder and behavioral addiction treatment [2]. These molecular and pharmacokinetic differences translate into divergent clinical utility, dosing regimens, and therapeutic indications that make generic substitution scientifically unsound. The following quantitative evidence establishes the precise nature and magnitude of these differential properties.

Nalmefene vs. Comparators: Quantitative Differentiation Data for Scientific Procurement Decisions


Nalmefene Exhibits Approximately 5-Fold Higher μ-Opioid Receptor Binding Affinity Than Naloxone

Nalmefene demonstrates significantly higher binding affinity at the μ-opioid receptor compared to naloxone. In radioligand binding studies using [³H]DAMGO in monkey brain membranes, nalmefene exhibited a Ki of 0.13 nM versus 0.62 nM for naloxone, representing an approximately 5-fold higher affinity [1]. This finding is corroborated by studies using [³H]alvimopan binding to cloned human μ-opioid receptors, where nalmefene showed a Ki of 1.0 nM compared to 5.4 nM for naloxone [2]. Consistent with binding data, functional assays using guinea pig ileum and mouse vas deferens yielded pA₂ values of 9.38 for nalmefene and 8.51 for naloxone [1]. This higher receptor affinity translates to longer receptor occupancy in vivo, with brain clearance times approximately 21.1 times slower than plasma clearance for nalmefene, compared to 3.4 times slower for naloxone [3].

Opioid receptor pharmacology Binding affinity Receptor occupancy

Nalmefene Plasma Half-Life Is 7- to 11-Fold Longer Than Naloxone, Enabling Extended Duration of Antagonism

Nalmefene exhibits a substantially prolonged plasma elimination half-life compared to naloxone. In clinical pharmacokinetic studies, nalmefene administered intranasally demonstrated a half-life of 7.11 hours, whereas intranasal naloxone showed a half-life of 2.08 hours [1]. Following intravenous administration, nalmefene's mean terminal elimination half-life is 10.8 hours in younger subjects and 9.4 hours in elderly subjects, compared to 60–90 minutes for intravenous naloxone [2][3]. This pharmacokinetic advantage translates directly to duration of clinical effect: nalmefene has been shown to reverse opioid intoxication for up to 8 hours following a single dose, whereas naloxone typically requires repeat dosing within 30–90 minutes [3]. In emergency department procedural sedation reversal, nalmefene significantly reversed sedation for up to 210 minutes post-administration, while naloxone's reversal effect was statistically significant for only 15 minutes [4].

Pharmacokinetics Drug half-life Emergency medicine

Intramuscular Nalmefene Achieves Superior Reversal of Fentanyl-Induced Respiratory Depression Compared to Intranasal Naloxone

In a randomized, crossover clinical study (n=24 healthy moderately-experienced opioid users) evaluating reversal of fentanyl-induced respiratory depression, intramuscular nalmefene 1.5 mg administered by auto-injector demonstrated superior efficacy compared to intranasal naloxone 4 mg [1]. At the 5-minute post-dose primary endpoint, nalmefene increased minute ventilation (MV) by 4.59 L/min compared to only 1.99 L/min for naloxone, representing more than twice the reversal magnitude (P < 0.0001) [1]. Nalmefene superiority was also demonstrated at 10, 15, 20, and 30 minutes post-dose, while non-inferiority was demonstrated at 2.5 and 90 minutes [1]. A separate study comparing intranasal nalmefene 2.7 mg to intranasal naloxone 4 mg in remifentanil-induced respiratory depression similarly found that at 5 minutes post-dose, nalmefene increased MV by 5.75 L/min compared to 3.01 L/min for naloxone (P < 0.0009), nearly twice the reversal effect [2]. Notably, nalmefene demonstrated a more rapid onset of action; naloxone required 20 minutes to achieve a comparable reversal of respiratory depression [2].

Opioid overdose reversal Respiratory depression Clinical pharmacology

Nalmefene Acts as a Partial Agonist at Kappa-Opioid Receptors, Unlike Naltrexone's Pure Antagonism

Nalmefene exhibits a distinct pharmacological profile at the kappa (κ) opioid receptor compared to naltrexone. While naltrexone functions as a pure antagonist at κ-opioid receptors, nalmefene acts as a partial agonist at this receptor subtype [1][2]. This partial agonist activity has been functionally validated in [³⁵S]GTPγS binding studies, which demonstrated that nalmefene is a full antagonist at μ-opioid receptors but possesses partial agonist properties at κ-opioid receptors [2]. In humans, this partial κ-agonist activity produces measurable physiological effects: nalmefene induces significant elevations in serum prolactin, a biomarker consistent with κ-opioid receptor partial agonism [2]. In vivo microdialysis studies in rodents further confirmed κ-opioid receptor agonist activity, measured as a reduction in extracellular dopamine release in the nucleus accumbens following acute nalmefene administration [3]. This differential κ-receptor pharmacology is mechanistically significant because κ-opioid receptor partial agonism is hypothesized to modulate stress-induced negative affective states associated with alcohol craving [1].

Receptor pharmacology Alcohol use disorder Kappa opioid receptor

Nalmefene and Naltrexone Reduce Alcohol Consumption in Distinct Patient Subpopulations, Suggesting Potential for Precision Medicine

A preclinical within-subject comparison of nalmefene and naltrexone in a mouse model of alcohol self-administration revealed that while both compounds reduce ethanol consumption to a similar degree in aggregate analyses, their effects are driven by fully separate subpopulations that do not show beneficial response to the non-preferred compound [1]. Mice treated with nalmefene (0.1 mg/kg i.p.) and naltrexone (1.0 mg/kg i.p.) exhibited comparable overall reductions in ethanol consumption compared to placebo [1]. However, individual-level analysis identified two distinct responder populations: one responding to nalmefene but not naltrexone, and another responding to naltrexone but not nalmefene [1]. Furthermore, a predictive model based on circulating biogenic amines allowed for high-accuracy classification of nalmefene- versus naltrexone-responders, suggesting that blood-based biomarkers may enable prospective identification of which compound will be more effective for a given individual [1]. In human studies, nalmefene has also been shown to produce greater activation of the hypothalamic-pituitary-adrenal axis (measured by ACTH and cortisol elevation) compared to naltrexone [2].

Alcohol use disorder Precision medicine Treatment response biomarkers

Nalmefene Optimal Use Cases: Evidence-Based Scenarios for Research and Clinical Procurement


Opioid Overdose Reversal in Synthetic Opioid (Fentanyl) Overdose Emergencies

Nalmefene is indicated for scenarios requiring potent and sustained reversal of opioid-induced respiratory depression, particularly in overdoses involving long-acting synthetic opioids such as fentanyl. Clinical evidence demonstrates that intramuscular nalmefene 1.5 mg achieves a faster onset (MV increase of 4.59 L/min at 5 minutes vs. 1.99 L/min for intranasal naloxone 4 mg), higher magnitude, and longer duration of respiratory depression reversal compared to standard naloxone treatments [1]. Nalmefene's extended half-life (7–11 hours) provides sustained antagonism for up to 8 hours, reducing the need for repeat dosing and continuous monitoring in emergency and pre-hospital settings [2]. This makes nalmefene particularly valuable in rural areas with extended transport times to definitive care and in regions with high prevalence of fentanyl-contaminated drug supplies, where the 8-hour half-life of fentanyl may outlast the duration of naloxone's effect [3].

Reduction of Alcohol Consumption in Alcohol-Dependent Adults (As-Needed Dosing)

Nalmefene oral tablets (Selincro®) are approved in the European Union, Japan, and other countries for reducing alcohol consumption in adult patients with alcohol dependence who have a high drinking risk level, without physical withdrawal symptoms, and who do not require immediate detoxification [4]. This indication leverages nalmefene's unique receptor pharmacology, specifically its partial agonist activity at κ-opioid receptors, which is mechanistically distinct from naltrexone's pure antagonism at all three opioid receptor subtypes [5]. Nalmefene is administered on an as-needed basis, taken on days when the patient perceives a risk of drinking, representing a distinct treatment paradigm from daily maintenance therapies [4]. Preclinical evidence suggests that nalmefene and naltrexone may have efficacy in different patient subpopulations, with biomarker-based stratification potentially optimizing treatment selection [5].

Research Applications Requiring Sustained μ-Opioid Receptor Occupancy for In Vivo Studies

For preclinical and translational research requiring prolonged, sustained μ-opioid receptor antagonism, nalmefene offers distinct advantages over naloxone. In vivo imaging studies using a dual-detector system have demonstrated that nalmefene's brain clearance time is approximately 21.1 times slower than its plasma clearance, compared to only 3.4 times slower for naloxone, indicating substantially longer receptor occupancy [6]. This property makes nalmefene the preferred research tool for studies investigating the effects of sustained opioid receptor blockade on behavior, neurochemistry, and neuroendocrine function. Additionally, nalmefene's differential κ-opioid receptor partial agonism (versus naltrexone's κ-antagonism) provides a valuable pharmacological tool for dissecting the contributions of κ-opioid receptor signaling to addiction-related behaviors, stress responses, and mood regulation [5].

Emergency Department Reversal of Opiate-Assisted Conscious Sedation

Nalmefene is indicated for the reversal of opioid effects following procedural sedation in emergency department settings where sustained antagonism reduces the need for prolonged monitoring. Clinical studies comparing nalmefene and naloxone for reversal of opiate-induced sedation found that while naloxone significantly reversed sedation for only 15 minutes, nalmefene remained significantly effective for up to 210 minutes post-administration [7]. Nalmefene was significantly more effective than naloxone in reversing sedation at 60, 90, and 120 minutes [7]. Single-dose administration of nalmefene has been used effectively in the reversal of opiate-assisted conscious sedation, potentially streamlining emergency department workflow by reducing the need for repeated antagonist dosing and extended observation periods [2].

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